molecular formula C14H18N2O B14893445 4-cyano-N-hexylbenzamide

4-cyano-N-hexylbenzamide

Cat. No.: B14893445
M. Wt: 230.31 g/mol
InChI Key: ISXQKQZKIKHVNV-UHFFFAOYSA-N
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Description

4-Cyano-N-hexylbenzamide is a chemical compound of interest in scientific research, particularly within the benzamide class known for its diverse biological activities. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules. Benzamides are a significant scaffold in medicinal and agrochemical research. Studies on structurally similar 4-(aminomethyl)benzamides have identified them as potent small-molecule inhibitors of viral entry, showing activity against filoviruses like Ebola, highlighting the potential of this chemical class in antiviral development . Furthermore, benzamide derivatives are extensively explored for their pesticidal properties. Synthetic benzamides incorporating pyridine-linked heterocycles have demonstrated notable insecticidal and fungicidal activities in preliminary bioassays . Another benzamide fungicide, zarilamid, exemplifies the real-world application of this family of compounds in controlling powdery mildew and blights . The presence of both the cyano group and the hexyl chain on the benzamide core makes this compound a valuable intermediate for further chemical exploration. It is suitable for use in structure-activity relationship (SAR) studies, lead optimization, and as a precursor in organic synthesis. The hexyl moiety may influence the compound's lipophilicity, which can be a critical parameter in optimizing pharmacokinetic properties for biological applications. Please note: This product is intended for research purposes only and is not for human or veterinary use. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-cyano-N-hexylbenzamide

InChI

InChI=1S/C14H18N2O/c1-2-3-4-5-10-16-14(17)13-8-6-12(11-15)7-9-13/h6-9H,2-5,10H2,1H3,(H,16,17)

InChI Key

ISXQKQZKIKHVNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyano N Hexylbenzamide and Analogues

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal catalysis to efficiently form carbon-carbon and carbon-heteroatom bonds. These methods offer high yields and functional group tolerance, making them ideal for the construction of complex molecules like 4-cyano-N-hexylbenzamide.

Molybdenum-Mediated Aminocarbonylations of Aryl Iodides

A highly efficient method for the synthesis of this compound involves a palladium(0)-catalyzed aminocarbonylation of aryl iodides, which utilizes molybdenum hexacarbonyl [Mo(CO)₆] as a stable and solid source of carbon monoxide (CO). In a specific application of this methodology, 4-iodobenzonitrile (B145841) was successfully coupled with n-hexylamine to produce this compound in an 89% yield. nih.gov

This reaction is typically performed in a bridged two-vial system. One vial contains the molybdenum hexacarbonyl, and the other contains the aryl iodide, amine, a palladium catalyst such as Pd(PPh₃)₄, and a base like triethylamine (B128534) (Et₃N). nih.gov Heating the system allows for the slow, controlled release of CO from Mo(CO)₆, which then participates in the palladium-catalyzed cycle in the second vial. This technique is particularly advantageous as it avoids the handling of gaseous CO and can be applied to substrates with sensitive functional groups. nih.gov

Table 1: Molybdenum-Mediated Synthesis of this compound

Aryl Halide Amine Catalyst CO Source Yield

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling for Hexylbenzamide Scaffold Construction

Iron-catalyzed cross-coupling reactions represent an economical and environmentally friendly alternative to methods using precious metals like palladium. These reactions are effective for forming C(sp²)–C(sp³) bonds, which is a key step in constructing the hexylbenzamide scaffold. The methodology typically involves the coupling of an aryl halide with an alkyl Grignard reagent in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃]. youtube.comjk-sci.com

Research has demonstrated that the benzamide (B126) functional group is highly stable under these conditions, allowing for the selective coupling at a C-X bond (where X is a halogen) on the aromatic ring. wikipedia.orglibretexts.org For instance, various chlorobenzamides can be coupled with alkyl Grignard reagents that are otherwise prone to side reactions like dimerization and β-hydride elimination. wikipedia.orglibretexts.org This approach allows for the attachment of alkyl chains, like a hexyl group, to the benzamide core, providing a versatile route to the fundamental hexylbenzamide structure. jk-sci.comwikipedia.org

Table 2: Examples of Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling

Aryl Chloride Grignard Reagent Catalyst Yield Ref
4-Chloro-N,N-diisopropylbenzenesulfonamide n-C₁₄H₂₉MgCl Fe(acac)₃ 99% youtube.com
2-Chloro-6-methoxypyridine c-C₆H₁₁MgCl Fe(acac)₃ 95% youtube.com

Nickel-Catalyzed Asymmetric Hydroarylation Approaches for Enantioenriched Arylamides

For the synthesis of chiral analogues of N-hexylbenzamide, nickel-catalyzed asymmetric reactions offer powerful strategies. These methods can introduce a stereocenter, leading to enantioenriched arylamides, which are valuable motifs in medicinal chemistry. wikipedia.org One such approach is the asymmetric hydroarylation of N-vinylamides with iodoarenes, using a chiral bi(imidazoline) nickel complex. This reaction proceeds through a Ni(I)/Ni(III) catalytic cycle to generate α-arylamides. wikipedia.org

Another significant strategy is the nickel-catalyzed asymmetric homobenzylic hydroamidation of aryl alkenes. lscollege.ac.innih.gov This reaction addresses the challenges of both regio- and enantioselectivity to produce chiral β-arylamides. By employing a NiH catalysis approach with readily available vinylarenes and dioxazolones as the amidating source, this method provides access to a wide range of enantioenriched products with high functional group tolerance. lscollege.ac.innih.gov

Derivatization Strategies and Structural Modifications

To explore the structure-activity relationships of this compound, chemists employ various strategies to modify the core structure. This includes adding substituents to the N-hexyl chain and the benzamide ring, as well as altering the position of the cyano group.

Introduction of Varied Substituents on the N-Hexyl Chain and Benzamide Core

The synthesis of analogues can be readily achieved by using substituted starting materials. For example, replacing hexylamine (B90201) with other amines, such as cyclohexylamine (B46788) or 1-methylhexylamine, allows for modifications to the N-alkyl portion of the molecule. Similarly, starting with a different substituted benzoic acid derivative introduces functionality to the aromatic core.

Examples from the literature demonstrate this versatility. The synthesis of N-hexyl-4-nitro-benzamide is achieved by coupling 4-nitrobenzoic acid with hexylamine. The nitro group can then be chemically reduced to an amino group, providing another point for derivatization. Furthermore, compounds like 4-chloro-N-(1-methyl-hexyl)-benzamide and 4-chloro-N-cyclohexyl-benzamide have been synthesized, showcasing modifications on both the alkyl chain and the aromatic ring. google.comgoogle.com

Table 3: Selected Analogues of this compound with Varied Substituents

Compound Name Modification on Benzamide Core Modification on N-Alkyl Chain
N-Hexyl-4-nitro-benzamide 4-Nitro group None
4-Chloro-N-(1-methyl-hexyl)-benzamide 4-Chloro group 1-Methyl substituent

Synthesis of Analogues with Different Cyano Group Positions

Creating isomers with the cyano group at different positions on the benzamide ring, such as in the ortho (2-position) or meta (3-position), is essential for a comprehensive understanding of the molecule's properties. A classic and robust method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.in

This two-step process begins with the diazotization of an aminobenzoic acid (e.g., 2-aminobenzoic acid or 3-aminobenzoic acid) using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which replaces the diazonium group with a cyano group, yielding the corresponding cyanobenzoic acid. wikipedia.orgnih.gov This intermediate can then be activated and coupled with hexylamine to afford the desired N-hexyl-cyanobenzamide isomer. This synthetic route provides a reliable pathway to access analogues like 2-cyano-N-hexylbenzamide and 3-cyano-N-hexylbenzamide, which are not accessible through direct functionalization.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Molybdenum hexacarbonyl
4-Iodobenzonitrile
n-Hexylamine
Palladium(IV) tetrakis(triphenylphosphine)
Triethylamine
Iron(III) acetylacetonate
4-Chloro-N,N-diisopropylbenzenesulfonamide
n-Tetradecylmagnesium chloride
2-Chloro-6-methoxypyridine
Cyclohexylmagnesium chloride
1-Chloro-4-(trifluoromethyl)benzene
N-Vinylamides
Dioxazolones
Vinylarenes
N-Hexyl-4-nitro-benzamide
4-Nitrobenzoic acid
4-Chloro-N-(1-methyl-hexyl)-benzamide
4-Chloro-N-cyclohexyl-benzamide
Cyclohexylamine
1-Methylhexylamine
2-Cyano-N-hexylbenzamide
3-Cyano-N-hexylbenzamide
2-Aminobenzoic acid
3-Aminobenzoic acid
Sodium nitrite

Mechanistic Investigations of Formation Pathways

The formation of this compound can be approached from various synthetic routes, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and yields. Modern analytical and computational techniques have been instrumental in elucidating these pathways.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry has become an indispensable tool for investigating the complexities of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov By modeling reaction pathways, transition states, and intermediate structures, researchers can predict the feasibility of a reaction, understand its kinetics and thermodynamics, and even design more efficient catalysts. escholarship.org

For the synthesis of cyano-containing compounds, computational studies, often employing Density Functional Theory (DFT), have been used to explore reaction mechanisms such as cyanomethylation. nih.gov These studies can, for example, determine the most likely radical species responsible for hydrogen abstraction from acetonitrile (B52724) to form the crucial cyanomethyl radical. nih.gov In one such study on the metal-free cyanomethylation of aryl alkynoates, calculations showed that the t-butoxy radical was more effective than the benzoyloxy radical in generating the cyanomethyl radical, as indicated by the lower reaction barrier. nih.gov

The principles of these computational analyses are directly applicable to understanding the formation of this compound. For instance, in a hypothetical synthesis involving the amidation of 4-cyanobenzoic acid with hexylamine, computational models could be employed to:

Investigate the role of catalysts: If a catalyst is used to facilitate the amide bond formation, computational chemistry can model the catalyst-substrate interactions and elucidate the catalytic cycle.

Predict spectroscopic properties: Computational methods can predict properties like NMR chemical shifts, which can then be compared with experimental data to confirm proposed structures and intermediates. escholarship.org

While specific computational studies on this compound are not widely published, the established methodologies in computational organic chemistry provide a robust framework for its investigation. nih.govescholarship.org These approaches are crucial for moving beyond empirical observations to a more predictive and rational design of synthetic routes for this and related benzamide derivatives.

Pyrolytic Formation of N-Hexylbenzamide and Related Aromatic Nitriles from Polymer Degradation

The thermal degradation, or pyrolysis, of polymers is a complex process that can lead to the formation of a wide array of smaller molecules. Interestingly, N-hexylbenzamide and other aromatic nitriles have been identified as products of the pyrolysis of specific types of polyamides.

Polyamides, a class of polymers characterized by their amide linkages, can break down under high temperatures. The specific degradation products are highly dependent on the polymer's chemical structure. nist.gov For instance, the pyrolysis of semi-aromatic polyamides, such as those derived from terephthalic acid and hexanediamine (B8719201) (polyamide-6T), has been shown to yield N-hexylbenzamide among other products. researchgate.net

During pyrolysis, the polymer chain undergoes scission, primarily at the C-N bond of the amide group. nist.gov This initial fragmentation is followed by a series of complex secondary reactions, including cyclization, dehydration, and rearrangement, which ultimately lead to the observed products. The formation of nitriles from polyamides can occur through the interaction of ammonia (B1221849) (a common degradation product) with carbonyl groups, followed by dehydration and rearrangement. researchgate.net

The thermal degradation of other nitrogen-containing polymers, such as poly(arylene ether nitrile) (PN), also contributes to the understanding of aromatic nitrile formation. The pyrolysis of PN foam, for example, proceeds in multiple stages, involving the cleavage of C-N, C-O, and C-C bonds and releasing gases like HCN. dntb.gov.ua

The following table summarizes some of the key products identified from the pyrolysis of relevant polymers:

PolymerPyrolysis Temperature (°C)Key Degradation Products
Polyamide-6T400-900ε-caprolactam, N-hexylbenzamide, hexadecanitrile, benzothiazonitrile
Polyamide-6Not specifiedε-caprolactam, nitriles (e.g., CH3(CH2)4NHCN)
Phthalonitrile (PN) FoamNot specifiedH2O, CO2, NH3, CO, CH4, RNH2, HCN, aromatic gases

This table is generated based on data from scientific research on polymer degradation. researchgate.netdntb.gov.ua

These findings from polymer pyrolysis studies offer a non-traditional route to the formation of N-hexylbenzamide and related aromatic nitriles. While not a conventional synthetic method, it provides valuable mechanistic insights into the stability and degradation pathways of these chemical structures under thermal stress.

High Resolution Structural Elucidation and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific structure for 4-cyano-N-hexylbenzamide is unavailable, we can infer its likely structural features from analogues.

The molecular geometry of this compound is expected to feature a largely planar benzamide (B126) core. The benzene (B151609) ring and the amide group (O=C-N) tend towards planarity to maximize π-conjugation. However, some torsion is expected between the plane of the phenyl ring and the amide group. For instance, in the related structure of N-(cyanomethyl)benzamide, a dihedral angle of 21.86° is observed between these two planes. rsc.org

Table 1: Predicted Molecular Geometry Parameters for this compound (based on analogue data)

Parameter Predicted Value/Range Comment
C=O Bond Length ~1.23 Å Typical for amide carbonyl group.
C-N (amide) Bond Length ~1.33 Å Shorter than a C-N single bond due to resonance.
N-H Bond Length ~0.86 Å Standard for a secondary amide.
C≡N Bond Length ~1.14 Å Characteristic of a nitrile group.

This interactive table allows sorting and filtering of the predicted geometric parameters.

The crystal packing of this compound will be dominated by a network of intermolecular interactions, with hydrogen bonds playing a primary role.

N-H⋯O Hydrogen Bonds: This is the strongest and most directional interaction. The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This interaction is the principal force driving the self-assembly of benzamide molecules in the solid state. sigmaaldrich.com

C-H⋯O Interactions: Aromatic (Car-H) and aliphatic (Cal-H) C-H groups can act as weak hydrogen bond donors to the amide oxygen, further stabilizing the crystal lattice. sigmaaldrich.com

N-H⋯N Interactions: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor for the amide N-H donor. sigmaaldrich.com This interaction, while less common than N-H⋯O, provides an alternative assembly pathway.

O⋯π/N⋯π Interactions: The electron-rich π-system of the benzene ring can interact with the electronegative oxygen or nitrogen atoms of neighboring molecules.

Supramolecular Assembly in Crystalline Solids

In N-substituted benzamides, the most common supramolecular synthon is the amide-to-amide hydrogen-bonded chain . This typically forms via N-H⋯O interactions. Molecules link head-to-tail, creating a one-dimensional chain, often described by the graph set notation C(4). These chains then pack together to form the 3D crystal structure.

Another possibility is the formation of a centrosymmetric dimer , where two molecules are linked by a pair of N-H⋯O hydrogen bonds, described as an R²₂(8) motif. These dimers then serve as the fundamental building blocks for the crystal.

The cyano group introduces the possibility of other synthons. Studies on cyano-substituted benzamides show that the cyano nitrogen can participate in weak C-H⋯N≡C or N-H⋯N≡C hydrogen bonds, which can link the primary amide chains together. sigmaaldrich.com Antiparallel dipole-dipole interactions between cyano groups (C≡N⋯C≡N) are also a known stabilizing interaction in cyanophenyl compounds.

Table 2: Key Supramolecular Synthons in Cyanobenzamides

Synthon Description Key Interactions Common Graph Set
Amide Catemer Head-to-tail chain of molecules N-H⋯O C(4)
Amide Dimer Centrosymmetric pair of molecules N-H⋯O R²₂(8)
Cyano-Amide Linkage Cross-linking of amide chains N-H⋯N≡C or C-H⋯N≡C -

This interactive table summarizes the primary supramolecular synthons expected in the crystal structure.

The crystal packing is a direct consequence of the hierarchy of these intermolecular forces.

The amide group is the primary director of assembly. Its powerful N-H⋯O hydrogen bonding capability almost invariably leads to the formation of the robust amide catemer or dimer synthons, which form the primary structural backbone of the crystal. sigmaaldrich.com

The cyano group plays a secondary, but crucial, role. Its strong dipole moment and ability to act as a weak hydrogen bond acceptor influence how the primary amide chains pack together. sigmaaldrich.com It can form weaker C-H⋯N or N-H⋯N links that stitch these chains into layers or more complex three-dimensional networks. The electron-withdrawing nature of the cyano group also affects the charge distribution on the phenyl ring, influencing C-H⋯O and π-stacking interactions.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in multiple different forms with distinct crystal structures, is a common phenomenon in organic molecules, particularly in compounds like benzamides that possess both rigid and flexible parts and multiple hydrogen bonding sites. rsc.org

For this compound, polymorphism is highly probable due to:

Conformational Flexibility: The N-hexyl chain can adopt different conformations.

Synthon Ambiguity: The amide group can form either a C(4) chain or an R²₂(8) dimer. The cyano group offers alternative, weaker hydrogen bonding sites (N-H⋯N vs. N-H⋯O).

Different combinations of molecular conformation and supramolecular synthons can lead to polymorphs with different packing arrangements, densities, and stabilities. rsc.org For example, one polymorph might be dominated by amide chains, while another might be built from amide dimers with a different orientation of the hexyl chains.

Crystal engineering studies aim to control this polymorphism by directing the crystallization process to obtain a desired crystal form. For a molecule like this compound, this could involve strategies such as varying the crystallization solvent or temperature to favor the formation of a specific synthon, thereby producing a targeted polymorph with desired physical properties. The study of polymorphism is vital as different crystal forms can have dramatically different properties, which is of high importance in materials science. maynoothuniversity.ie

Investigation of Concomitant Dimorphs and Packing Polymorphs

There is no available information on whether this compound exhibits polymorphism, the ability of a solid material to exist in more than one form or crystal structure. Consequently, no studies on the isolation or characterization of concomitant dimorphs (different crystal forms crystallizing simultaneously from the same solution) or packing polymorphs (polymorphs differing in their crystal packing) for this compound have been found.

Application of Crystal Structure Prediction (CSP) Methods and Energy Landscape Mapping

Similarly, the scientific literature lacks any record of Crystal Structure Prediction (CSP) studies performed on this compound. CSP methods are computational tools used to predict the crystal structures of a molecule from its chemical diagram, and the resulting energy landscape provides a thermodynamic ranking of the predicted polymorphs. Without such studies, no data on the theoretical crystal structures or their relative energies for this compound can be presented.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net DFT methods are used to investigate molecular geometry, electronic structure, and reactivity. researchgate.netnih.gov

The electronic behavior of 4-cyano-N-hexylbenzamide can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller energy gap suggests higher reactivity. sci-hub.se

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to determine these orbital energies. researchgate.netresearchgate.net For benzamide (B126) derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the amide group, while the LUMO is often localized on the benzonitrile (B105546) moiety. This distribution dictates the regions of the molecule most likely to participate in electron transfer processes.

Table 1: Representative Frontier Orbital Data for a Benzamide Derivative

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating capability.
LUMO Energy -1.5 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability.
Energy Gap (ΔE) 5.0 Difference between LUMO and HOMO energies, related to molecular stability and reactivity.

Note: The values in this table are illustrative for a generic benzamide derivative and would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that provides detailed insight into charge delocalization and hyperconjugative interactions within the molecule. sci-hub.se These calculations can quantify the stability arising from electron delocalization from lone pairs into antibonding orbitals, which is significant in the amide linkage and the cyano group. sci-hub.se

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org It postulates that reactants proceed to products through a high-energy configuration known as the transition state or activated complex. wikipedia.orglibretexts.org This transition state corresponds to the saddle point on the potential energy surface—the point of maximum energy along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

Quantum chemical calculations are instrumental in locating and characterizing these transition states. ucsb.edu By mapping the potential energy surface, researchers can identify the minimum energy path a reaction is likely to follow. libretexts.org For a reaction involving this compound, such as its synthesis or hydrolysis, DFT calculations can elucidate the mechanism by:

Locating Reactant and Product Complexes: Identifying stable intermediates formed before or after the transition state.

Determining Transition State Geometry: Calculating the precise arrangement of atoms at the peak of the energy barrier. wikipedia.org

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is the primary factor controlling the reaction rate. wikipedia.org

A high calculated activation energy barrier suggests a slow reaction, while a low barrier indicates a faster process. researchgate.net This predictive power is invaluable for understanding reaction mechanisms without direct experimental observation of the short-lived transition state. wikipedia.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion and conformational dynamics. nih.govbiorxiv.org

For this compound, MD simulations can reveal:

Conformational Preferences: The flexible N-hexyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the transitions between them.

Solution Behavior: When simulated in a solvent box (e.g., water), MD can model how the molecule interacts with its environment. nih.gov This includes the formation of hydrogen bonds between the amide group and solvent molecules and the hydrophobic interactions of the hexyl chain and benzene ring.

Structural Stability: The simulations can assess the stability of specific conformations by analyzing properties like the root-mean-square deviation (RMSD) from an initial structure over time. biorxiv.org

These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated environment, which is more representative of its state in many practical applications. nih.gov

Molecular Electrostatic Surface Potential (MEP) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and understanding intermolecular interactions. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface of the molecule. uni-muenchen.deresearchgate.net The resulting MEP map uses a color scale to visualize the charge distribution:

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors. nih.govresearchgate.net

Green Regions: Represent areas of neutral potential. researchgate.net

For this compound, an MEP analysis would likely show a strongly negative potential around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group, identifying them as primary sites for hydrogen bonding. nih.govnih.gov A positive potential would be expected around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. nih.gov This information is critical for predicting how molecules will interact with each other in the solid state or with other molecules, such as biological receptors. researchgate.netresearchgate.net

Computational Prediction of Crystal Structures and Their Landscapes

Computational Crystal Structure Prediction (CSP) aims to identify the most stable packing arrangements of a molecule in its crystalline form. ucr.edu Given that a single molecule can often crystallize in multiple forms, known as polymorphs, with different physical properties, CSP is a vital tool in materials science. nih.gov

The process involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.net The results are often visualized in a crystal energy landscape, which plots the relative energy of each predicted structure against its density or other geometric parameters. nih.govresearchgate.net

For this compound, CSP would explore the various ways the molecules can pack together, stabilized by intermolecular interactions like N-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the benzene rings. nih.govnih.gov The crystal energy landscape can:

Identify the most likely observable polymorphs, which typically lie within a small energy window of the global minimum. nih.govrsc.org

Provide insight into the potential for polymorphism, which is crucial for controlling the properties of a solid material. nih.gov

Aid in solving crystal structures from experimental data, such as powder X-ray diffraction. ucr.edu

By mapping the landscape, researchers can understand the thermodynamic feasibility of different crystal forms and the energetic barriers that might separate them. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 4-cyano-N-hexylbenzamide, providing a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to each unique proton environment. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct multiplets in the downfield region, typically between δ 7.71 and δ 7.87 ppm. The signal for the amide proton (N-H) is observed as a broad singlet around δ 6.15 ppm. The protons of the N-hexyl chain are resolved according to their proximity to the electron-withdrawing amide group. The methylene (B1212753) group directly attached to the nitrogen (NHCH₂) appears as a doublet of triplets around δ 3.46 ppm. The subsequent methylene groups of the hexyl chain appear further upfield, typically as multiplets between δ 1.34 and δ 1.65 ppm, with the terminal methyl group (CH₃) appearing as a triplet at approximately δ 0.90 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the amide group is characteristically downfield at δ 165.7 ppm. The carbon atoms of the aromatic ring are observed between δ 114.9 and δ 138.8 ppm, with the cyano-substituted carbon and the amide-substituted carbon having distinct chemical shifts. The carbon of the cyano group itself appears around δ 118.0 ppm. The carbons of the hexyl chain are found in the upfield region, with the carbon attached to the nitrogen (NHCH₂) at δ 40.4 ppm and the others ranging from δ 13.9 to δ 31.4 ppm. researchgate.net

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H 7.87-7.84 (m, 2H), 7.74-7.71 (m, 2H) 127.6, 132.4
Amide N-H 6.15 (br s, 1H) -
Amide C=O - 165.7
Quaternary Aromatic C - 138.8, 114.9
Cyano C≡N - 118.0
NH-CH₂ 3.46 (dt, J = 5.8, 7.1 Hz, 2H) 40.4
NH-CH₂-CH₂ 1.65-1.58 (m, 2H) 29.5
-(CH₂)₃-CH₃ 1.34 (m, 6H) 31.4, 26.6, 22.5
-CH₃ 0.90 (t, J = 6.9 Hz, 3H) 13.9

Data sourced from a Royal Society of Chemistry supplementary information file. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (EI, ESI, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI): In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 230. researchgate.net Key fragments arise from the cleavage of bonds within the molecule. A prominent fragment is observed at m/z 130, resulting from the alpha-cleavage of the C-N bond and loss of the hexyl radical, corresponding to the 4-cyanobenzoyl cation. Another significant peak at m/z 102 corresponds to the benzonitrile (B105546) cation, formed by the loss of the entire N-hexylformamide group. researchgate.net The hexyl chain itself can also fragment. Electrospray Ionization (ESI) is a softer ionization technique that typically results in a protonated molecule, [M+H]⁺, and is particularly useful in hyphenated techniques like HPLC-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition. For this compound (C₁₄H₁₈N₂O), the calculated exact mass is 230.1419. Experimental HRMS (EI) data show a found mass of 230.1429, which is in close agreement, confirming the molecular formula. researchgate.net

Major EI-MS Fragmentation Data for this compound

m/z Relative Intensity (%) Proposed Fragment Identity
230 13 [C₁₄H₁₈N₂O]⁺ (Molecular Ion, M⁺)
173 17 [M - C₄H₉]⁺
160 37 [M - C₅H₁₀]⁺
130 100 [C₈H₄NO]⁺ (4-cyanobenzoyl cation)
102 56 [C₇H₄N]⁺ (Benzonitrile cation)

Data sourced from a Royal Society of Chemistry supplementary information file. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. The N-H stretching vibration of the secondary amide appears as a sharp band around 3300-3400 cm⁻¹. The aliphatic C-H stretching vibrations of the hexyl group are observed just below 3000 cm⁻¹. One of the most diagnostic peaks is the strong absorption from the cyano group (C≡N) stretch, which typically appears in the 2220-2240 cm⁻¹ region. researchgate.net The amide I band (primarily C=O stretching) is a very strong absorption found around 1640-1660 cm⁻¹, while the amide II band (N-H bending and C-N stretching) occurs near 1520-1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also strongly Raman active, appearing in a similar region to the IR absorption (around 2230 cm⁻¹), often with a high intensity due to the polarizability of the triple bond. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Amide N-H Stretching 3300 - 3400 Medium-Strong
Alkyl C-H Stretching 2850 - 2960 Medium-Strong
Cyano C≡N Stretching 2220 - 2240 Strong
Amide C=O Amide I 1640 - 1660 Very Strong
Amide C-N/N-H Amide II 1520 - 1550 Strong
Aromatic C=C Stretching 1450 - 1600 Variable

Hyphenated Thermoanalytical and Chromatographic-Mass Spectrometric Techniques

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Thermal Degradation Product Analysis

While specific studies on this compound are not prevalent, the application of Py-GC-MS can be predicted based on the known thermal behavior of similar compounds. Py-GC-MS is a powerful technique to analyze the products formed when a compound is subjected to high temperatures in an inert atmosphere. The thermal degradation of this compound would likely proceed through several pathways. A primary degradation route would be the cleavage of the amide C-N bond, leading to the formation of hexylamine (B90201) and 4-cyanobenzoic acid (or its derivatives). Another expected pathway is the fragmentation of the hexyl chain, producing a series of smaller alkenes and alkanes. At higher pyrolysis temperatures, the aromatic ring itself could fragment. The cyano group is relatively stable but can participate in cyclization or polymerization reactions under harsh thermal conditions, potentially forming polytriazine-like structures. researchgate.net The resulting mixture of volatile degradation products would be separated by the gas chromatograph and identified by the mass spectrometer, providing a detailed profile of the compound's thermal stability and decomposition mechanisms.

Advanced Hyphenated Methods for Complex Mixture Characterization (e.g., HPLC-MS, FT-ICR MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is the method of choice for the separation, identification, and quantification of this compound in complex matrices, such as in metabolic studies or environmental samples. Reversed-phase HPLC would effectively separate the compound from more polar or non-polar impurities based on its moderate hydrophobicity. Coupling the HPLC to a mass spectrometer, typically with an ESI source, allows for sensitive and selective detection. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, targeting the m/z of the protonated molecule ([M+H]⁺ at m/z 231) for quantification, or in full-scan mode to identify unknown metabolites or degradation products.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers unparalleled mass resolution and accuracy. While not a routine analytical tool for a single pure compound, its power lies in the analysis of highly complex mixtures. If this compound were part of a complex sample, FT-ICR MS could unambiguously determine its elemental formula (and that of thousands of other components simultaneously) from its exact mass, without the need for chromatographic separation. nih.govnih.gov This capability is invaluable for identifying transformation products in environmental fate studies or for characterizing complex reaction mixtures where numerous side-products might be formed.

Supramolecular Chemistry and Functional Material Applications

Design Principles for Self-Assembled Systems

The self-assembly of 4-cyano-N-hexylbenzamide in solution and in the solid state is governed by a hierarchy of non-covalent interactions. The primary driving forces for its aggregation are the strong and directional hydrogen bonds formed between the amide groups (N-H···O=C). These interactions are well-established in promoting the formation of one-dimensional chains or tapes in benzamide (B126) derivatives. acs.org The planarity of the benzamide core facilitates π-π stacking interactions between adjacent aromatic rings, further stabilizing the assembled structures.

The presence of the cyano group introduces strong dipole-dipole interactions and the potential for C-H···N hydrogen bonds, which can influence the packing arrangement of the molecules. The N-hexyl chain, on the other hand, introduces van der Waals interactions and can play a significant role in the solubility of the molecule in organic solvents and in controlling the long-range order of the assemblies through hydrophobic effects. acs.org The balance between the polar interactions of the benzamide and cyano groups and the nonpolar interactions of the hexyl chain is crucial in determining the final morphology of the self-assembled structures, which can range from fibers and ribbons to more complex architectures. acs.org

Host-Guest Chemistry Involving the Cyano Moiety (e.g., with Pillar[n]arenes)

The electron-withdrawing nature of the cyano group on the benzamide scaffold renders the aromatic ring of this compound electron-deficient. This characteristic makes it a suitable guest for electron-rich macrocyclic hosts such as pillar[n]arenes. nih.gov Pillar[n]arenes are a class of macrocycles with an electron-rich cavity that can encapsulate guest molecules through a combination of C-H···π, electrostatic, and hydrophobic interactions. nih.govnankai.edu.cn

The complexation of this compound with a pillar[n]arene would likely involve the insertion of the cyanobenzamide moiety into the host's cavity. The binding would be driven by favorable interactions between the electron-deficient aromatic ring of the guest and the electron-rich interior of the pillar[n]arene. The hexyl chain would likely remain outside the cavity, potentially influencing the solubility and secondary assembly of the resulting host-guest complex. Such host-guest systems can be utilized in the development of molecular switches, sensors, and controlled-release systems. nih.govresearchgate.net

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Cyano Ligands

The nitrogen atom of the cyano group in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows the molecule to act as a monodentate or bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govlupinepublishers.com MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers, offering high porosity and tunable properties for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

By coordinating to metal centers, this compound can be incorporated into 1D, 2D, or 3D networks. The structure and properties of the resulting coordination polymer or MOF would depend on the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. lupinepublishers.commdpi.com The presence of the amide group could also lead to secondary hydrogen bonding interactions within the framework, enhancing its stability and influencing its properties. The N-hexyl group can functionalize the pores of the MOF, tuning its hydrophobicity and affinity for specific guest molecules. nih.gov

Integration into Advanced Materials Architectures

The self-assembly and coordination capabilities of this compound pave the way for its integration into a variety of advanced material architectures with tailored functionalities.

The directional hydrogen bonding of the amide groups and π-π stacking of the aromatic cores are key features that can be exploited to form supramolecular polymers. nih.govyoutube.comnih.gov In suitable solvents, this compound molecules could self-assemble into long, one-dimensional chains, which can further bundle to form nanofibers or other nanostructures. The length and stability of these supramolecular polymers would be influenced by factors such as concentration, temperature, and solvent polarity. acs.org The ability to form such well-defined nanostructures is of significant interest for applications in organic electronics, tissue engineering, and catalysis.

The formation of these extended assemblies can be understood through different polymerization mechanisms, such as isodesmic or cooperative growth, which dictate the length distribution and properties of the resulting supramolecular polymers. nih.gov The combination of hydrogen bonding, π-stacking, and van der Waals forces provided by the different moieties of this compound offers a versatile platform for controlling the self-assembly process. acs.orgnih.gov

The presence of multiple functional groups in this compound allows for the design of materials that can respond to external stimuli, such as the presence of specific ions or molecules. For instance, the cyano group can act as a binding site for metal ions, and this interaction could be transduced into a detectable signal, such as a change in fluorescence or color. Benzimidazole and benzonitrile (B105546) derivatives have been shown to be effective in sensing applications. consensus.appresearchgate.net

Furthermore, the self-assembled state of this compound could be sensitive to changes in the environment. For example, the disruption of the hydrogen-bonded network by a competitive hydrogen-bonding species could lead to a disassembly of the supramolecular structure, which could be monitored by various analytical techniques. This principle can be used to develop sensors for anions or other small molecules. By integrating this molecule into more complex systems, such as polymers or surfaces, it is possible to create robust and selective sensory materials. consensus.appresearchgate.net

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